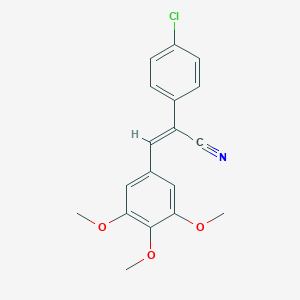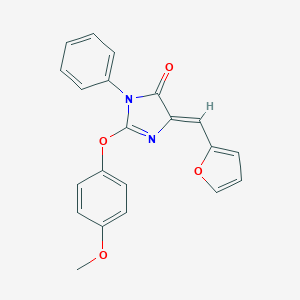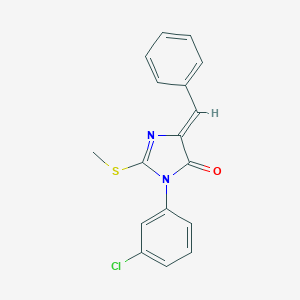
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, also known as A-22, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. A-22 belongs to the class of acrylonitrile derivatives, which have been studied for their various biological activities.
Wirkmechanismus
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile binds to the catalytic subunit of PP2A, inhibiting its activity. This leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PP2A activity can lead to the accumulation of phosphorylated proteins, which can affect many cellular processes. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PP2A, which makes it a useful tool for studying the role of PP2A in cellular processes. This compound has also been shown to have low toxicity in vitro, which makes it a safer alternative to other PP2A inhibitors. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. This compound also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. One area of research could be the development of more potent and selective PP2A inhibitors based on the structure of this compound. Another area of research could be the investigation of the effects of this compound on other cellular processes, such as cell migration and differentiation. Additionally, this compound could be studied for its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. Its inhibition of PP2A activity has led to its study in various scientific fields, including cancer research. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which could lead to the development of more effective cancer therapies and a better understanding of cellular processes.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of many cellular processes such as cell growth and division. This compound has also been studied for its potential use in cancer research, as PP2A has been shown to have tumor-suppressing properties.
Eigenschaften
Molekularformel |
C18H16ClNO3 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16ClNO3/c1-21-16-9-12(10-17(22-2)18(16)23-3)8-14(11-20)13-4-6-15(19)7-5-13/h4-10H,1-3H3/b14-8+ |
InChI-Schlüssel |
KCFCUBUYRFWRPG-RIYZIHGNSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)



![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)
